molecular formula C7H12F3NO2 B172985 2-amino-4-methyl-2-(trifluoromethyl)pentanoic Acid CAS No. 136030-50-7

2-amino-4-methyl-2-(trifluoromethyl)pentanoic Acid

Cat. No.: B172985
CAS No.: 136030-50-7
M. Wt: 199.17 g/mol
InChI Key: LYDLDBAPMHIAHL-UHFFFAOYSA-N
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Description

2-amino-4-methyl-2-(trifluoromethyl)pentanoic acid is a synthetic compound characterized by the presence of an amino group, a methyl group, and a trifluoromethyl group attached to a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-methyl-2-(trifluoromethyl)pentanoic acid typically involves multi-step organic reactions One common method includes the alkylation of a suitable precursor with trifluoromethyl-containing reagents under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the production process. The scalability of these methods is crucial for meeting industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-methyl-2-(trifluoromethyl)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

2-amino-4-methyl-2-(trifluoromethyl)pentanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of novel materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-amino-4-methyl-2-(trifluoromethyl)pentanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to the inhibition of enzymes or modulation of signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Leucine: 2-amino-4-methylpentanoic acid, a branched-chain amino acid.

    Isoleucine: 2-amino-3-methylpentanoic acid, another branched-chain amino acid.

    Valine: 2-amino-3-methylbutanoic acid, also a branched-chain amino acid.

Uniqueness

2-amino-4-methyl-2-(trifluoromethyl)pentanoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, reactivity, and biological activity compared to its non-fluorinated counterparts.

Properties

IUPAC Name

2-amino-4-methyl-2-(trifluoromethyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO2/c1-4(2)3-6(11,5(12)13)7(8,9)10/h4H,3,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDLDBAPMHIAHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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